Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate

Description

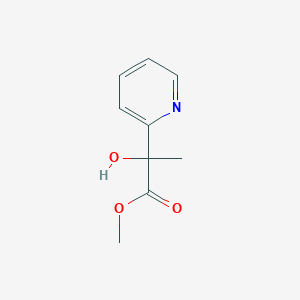

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate is an α-hydroxy ester featuring a pyridine substituent at the β-position. Its structure comprises a central quaternary carbon bearing a hydroxyl group, a methyl ester moiety, and a pyridin-2-yl ring. The pyridine ring confers unique electronic and coordination properties, while the ester group enables further functionalization via hydrolysis or transesterification. Synthetically, it is often prepared via Grignard reactions involving pyridine derivatives or catalytic asymmetric methods .

Properties

IUPAC Name |

methyl 2-hydroxy-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-5-3-4-6-10-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCWNFDMEUWHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyridin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(pyridin-2-yl)propanoate or 2-carboxy-2-(pyridin-2-yl)propanoate.

Reduction: Formation of 2-hydroxy-2-(pyridin-2-yl)propanol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2-(pyridin-2-yl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups allow for hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Benzyl 2-hydroxy-2-(pyridin-2-yl)propanoate (Compound 19)

- Structure : Benzyl ester replaces the methyl ester.

- Synthesis : Prepared via a Grignard reaction between 2-bromopyridine and benzyl pyruvate, yielding a 47% enantiomeric excess (e.e.) in kinetic resolutions using HyperBTM catalysis .

- Reactivity : Lower yield (67%) compared to thiophene analogs (87%) due to pyridine’s electron-withdrawing effects, which may hinder acylation .

- Chirality : Chiral HPLC analysis (Chiralcel OJ-H) confirmed 95.3:4.7 enantiomeric ratio (e.r.) .

Benzyl 2-hydroxy-2-(thiophene-2-yl)propanoate (Compound 18)

- Structure : Thiophene replaces pyridine.

- Synthesis : Higher yield (87%) attributed to thiophene’s electron-rich nature facilitating nucleophilic acylation .

- Stability : Thiophene derivatives generally exhibit greater thermal stability but reduced solubility in polar solvents compared to pyridine analogs .

Methyl 2-[4-Chloro-6-(dimethylamino)pyrimidin-5-yl]-2-hydroxypropanoate (6a)

- Structure: Pyrimidine ring replaces pyridine; additional chloro and dimethylamino substituents.

- Synthesis : Prepared via nucleophilic substitution in DMF, highlighting the versatility of α-hydroxy esters in heterocyclic chemistry .

- Applications : Used as intermediates in pyrimidine-based drug discovery .

Functional Analogs

(Tetrahydrofuran-2-yl)methyl 2-(3-(pyridin-2-yl)phenyl)propanoate (3ad)

- Structure : Tetrahydrofuran-derived ester with a meta-pyridylphenyl group.

- Synthesis : Synthesized via ruthenium-catalyzed C–H activation, demonstrating the compatibility of pyridine-containing esters with transition-metal catalysis .

- Yield : 62%, lower than methyl/pyridine analogs due to steric hindrance from the tetrahydrofuran group .

Methyl 3-(4-hydroxyphenyl)-2-(4-((5-(pyridin-2-yl)thiophene-2-sulfonamido)methyl)-1H-1,2,3-triazol-1-yl)propanoate (11d)

- Structure : Hybrid pyridine-thiophene scaffold with a triazole linker.

- Spectroscopy : Distinctive 13C NMR signals at δ 163.8 (ester carbonyl) and δ 150.4 (pyridine C–N), aligning with electronic effects of substituents .

Comparative Data Table

Key Research Findings

Electronic Effects : Pyridine’s electron-withdrawing nature reduces acylation efficiency compared to thiophene analogs, as seen in the 20% lower yield for benzyl pyridine derivatives .

Chirality Control : HyperBTM catalysis achieves moderate enantioselectivity (51% conversion, 46 selectivity factor) for pyridine-containing esters, suggesting room for optimization .

Synthetic Versatility : Methyl esters are preferred for further derivatization (e.g., hydrolysis to carboxylic acids) , while benzyl esters offer stability under acidic conditions .

Spectroscopic Signatures: Pyridine C–N stretches in IR (~1600 cm⁻¹) and δ 150 ppm in 13C NMR are diagnostic for structural confirmation .

Biological Activity

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHNO. It features a pyridine ring, which is known to enhance biological activity through various interactions with biological macromolecules. The compound is characterized by:

- Hydroxyl Group : Contributes to its reactivity and potential interactions with enzymes.

- Ester Functionality : May influence its solubility and permeability in biological systems.

The mechanisms through which this compound exerts its biological effects include:

- Chelation : The compound acts as a chelating agent, binding to metal ions and affecting their bioavailability, which can modulate enzyme activity.

- Enzyme Interaction : It may interact with specific enzymes, influencing metabolic pathways and cellular responses.

- Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Effects

The antioxidant capabilities of this compound have been evaluated through various assays. Research suggests that it effectively reduces oxidative damage in cellular models, which is crucial for protecting against diseases linked to oxidative stress. The compound's ability to scavenge reactive oxygen species (ROS) can mitigate cellular damage and inflammation .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

-

Antimicrobial Activity Study :

- A study tested this compound against several bacterial strains, confirming its significant antimicrobial properties with varying MIC values.

-

Antioxidant Activity Evaluation :

- In vitro models demonstrated that the compound can reduce oxidative stress markers significantly, suggesting its role in disease prevention.

- Therapeutic Application in Neurological Models :

Q & A

Q. What analytical methods assess enantiomeric purity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.